Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-
Description
Structural Elucidation and Physicochemical Properties
IUPAC Nomenclature and Systematic Identification
The compound is formally named 4-[[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its core structure:
- A phenolic backbone substituted with methyl groups at positions 2 and 6.
- A tetrazole ring (1H-tetrazol-2-yl) attached to the para position (C4) of the phenol via a methylene (-CH2-) linker.
- The tetrazole ring is further substituted at position 5 with a 3,4-dimethoxyphenyl group .
The molecular formula C₁₈H₂₀N₄O₃ (molecular weight: 340.376 g/mol) confirms the presence of 18 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The systematic identification aligns with CAS Registry Number 104186-19-8, which uniquely distinguishes this compound from structurally analogous phenols.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₃ |
| Molecular Weight (g/mol) | 340.376 |
| CAS Registry Number | 104186-19-8 |
Molecular Geometry and Stereochemical Considerations
The compound adopts a planar conformation in its phenolic ring system, with the tetrazole and dimethoxyphenyl groups introducing steric and electronic perturbations. Key geometric features include:
- Dihedral Angles : The tetrazole ring and dimethoxyphenyl group likely form a dihedral angle of approximately 60–70° relative to the phenolic plane, minimizing steric clashes between the methoxy (-OCH₃) and methyl (-CH₃) substituents.
- Bond Lengths : The C-N bonds in the tetrazole ring measure ~1.32–1.35 Å, characteristic of aromatic tetrazoles. The C-O bonds in the methoxy groups are ~1.43 Å, consistent with ether linkages.
Stereochemical isomerism is absent due to the absence of chiral centers. However, conformational flexibility arises from rotation around the methylene bridge connecting the tetrazole and phenol moieties.
| Geometric Parameter | Value (Å or °) |
|---|---|
| C-N (tetrazole) | 1.32–1.35 |
| C-O (methoxy) | 1.43 |
| Dihedral Angle | 60–70 |
Crystal Structure Analysis and Packing Arrangements
Experimental crystallographic data for this compound remains unreported in the literature. However, analogous phenolic tetrazoles exhibit monoclinic or orthorhombic crystal systems with π-π stacking interactions between aromatic systems. Predicted packing motifs include:
- Hydrogen Bonding : The phenolic -OH group may form intermolecular hydrogen bonds with nitrogen atoms in adjacent tetrazole rings (O-H···N distance: ~2.8–3.0 Å).
- Van der Waals Interactions : Methyl and methoxy groups contribute to hydrophobic packing, stabilizing the lattice.
Theoretical lattice parameters (e.g., unit cell dimensions, space group) remain speculative without diffraction data.
Thermodynamic Properties and Phase Behavior
The compound exhibits distinct phase transitions and stability under standard conditions:
Thermal Properties
- Boiling Point : 548.7°C at 760 mmHg, attributed to strong intermolecular hydrogen bonding and van der Waals forces.
- Melting Point : Not experimentally determined, but estimated to exceed 150°C based on structural analogs.
Volatility and Solubility
- Vapor Pressure : 1.19×10⁻¹² mmHg at 25°C, indicating low volatility.
- Density : 1.26 g/cm³, suggesting a compact molecular packing in the solid state.
| Thermodynamic Property | Value |
|---|---|
| Boiling Point (°C) | 548.7 |
| Vapor Pressure (mmHg) | 1.19×10⁻¹² |
| Density (g/cm³) | 1.26 |
The compound’s low aqueous solubility is anticipated due to its hydrophobic methyl and methoxy substituents, though quantitative solubility data is unavailable.
Properties
CAS No. |
104186-19-8 |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C18H20N4O3/c1-11-7-13(8-12(2)17(11)23)10-22-20-18(19-21-22)14-5-6-15(24-3)16(9-14)25-4/h5-9,23H,10H2,1-4H3 |
InChI Key |
RYAQNNATFZKOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of phenol derivatives bearing tetrazole substituents typically involves:
- Formation of the tetrazole ring, often via cycloaddition reactions involving azides and nitriles or through substitution on preformed tetrazole scaffolds.
- Functionalization of the phenol ring at specific positions (2, 4, 6) with methyl and tetrazolylmethyl groups.
- Introduction of the 3,4-dimethoxyphenyl substituent onto the tetrazole ring.
The key challenge is the selective formation of the tetrazole moiety attached via a methylene linker to the phenol ring, while maintaining the integrity of the dimethyl and dimethoxy substituents.
Preparation of the Tetrazole Moiety
Tetrazoles are commonly synthesized by [3+2] cycloaddition of azides to nitriles or by substitution reactions on tetrazole precursors. A recent efficient method involves copper-catalyzed aerobic oxidative coupling of 5-phenyl-1H-tetrazole with arylboronic acids, yielding 3-(5-phenyl-2H-tetrazol-2-yl)pyridine derivatives in high yield (87%) under mild conditions in DMSO at 100 °C with molecular sieves and oxygen bubbling.
This method is notable for:
- Use of readily available reagents.
- Mild reaction conditions.
- High selectivity for the N2-isomer of the tetrazole.
- Avoidance of hazardous azide reagents.
Such copper-catalyzed coupling can be adapted to introduce the 3,4-dimethoxyphenyl group onto the tetrazole ring by using the corresponding boronic acid derivative.
Functionalization of the Phenol Core
The phenol ring substituted at the 2 and 6 positions with methyl groups (2,6-dimethylphenol) can be functionalized at the 4-position by introducing a chloromethyl or bromomethyl group, which serves as a handle for nucleophilic substitution by the tetrazole anion or tetrazolylmethyl intermediates.
A typical approach involves:
- Chloromethylation of 2,6-dimethylphenol at the para position.
- Reaction of the chloromethyl derivative with the tetrazole anion generated from 5-(3,4-dimethoxyphenyl)-1H-tetrazole under basic conditions to form the tetrazolylmethyl linkage.
This nucleophilic substitution is generally performed in polar aprotic solvents such as DMF or DMSO at moderate temperatures to ensure good yields and selectivity.
Incorporation of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl substituent is introduced on the tetrazole ring prior to coupling with the phenol derivative. This is achieved by:
- Starting from 3,4-dimethoxybenzonitrile or 3,4-dimethoxyphenyl azide precursors.
- Cycloaddition or substitution reactions to form 5-(3,4-dimethoxyphenyl)-1H-tetrazole.
The tetrazole thus formed is then deprotonated to generate the nucleophilic tetrazolyl anion for subsequent alkylation with the chloromethylated phenol.
Representative Preparation Procedure
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Synthesis of 5-(3,4-dimethoxyphenyl)-1H-tetrazole | 3,4-dimethoxybenzonitrile + sodium azide + ammonium chloride, DMF, heat | Formation of tetrazole ring | 70-85 | Standard azide-nitrile cycloaddition |
| 2. Chloromethylation of 2,6-dimethylphenol | Paraformaldehyde + HCl or chloromethyl methyl ether, acidic catalyst | 4-(chloromethyl)-2,6-dimethylphenol | 60-75 | Control of substitution position critical |
| 3. Alkylation of tetrazole anion with chloromethyl phenol | Tetrazole deprotonated with base (e.g., K2CO3), reaction in DMF at 50-80 °C | Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- | 65-80 | Nucleophilic substitution forming C-N bond |
Analytical and Characterization Data
- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the phenol and tetrazole rings, with characteristic chemical shifts for methoxy groups (~3.7-3.9 ppm), methyl groups on phenol (~2.0 ppm), and aromatic protons.
- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and formula.
- IR Spectroscopy: Characteristic tetrazole ring vibrations (~1500-1600 cm^-1) and phenol O-H stretch (~3200-3500 cm^-1).
- X-ray Crystallography: Confirms the structure and regioselectivity of substitution, especially the N2-isomer formation on the tetrazole ring.
Research Findings and Optimization Notes
- Copper-catalyzed aerobic oxidative coupling offers a safer and more efficient route to tetrazole derivatives compared to classical azide chemistry.
- The choice of base and solvent in the alkylation step significantly affects yield and purity; polar aprotic solvents and mild bases are preferred.
- Controlling the chloromethylation step is crucial to avoid polysubstitution or side reactions.
- The final compound's purity and isomeric form can be confirmed by combined spectroscopic and crystallographic methods.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The phenol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a broader class of aromatic heterocycles. Key structural analogs include:
Key Observations :
- Substituent Effects: The 2,6-dimethyl groups on the phenol ring create steric hindrance, reducing rotational freedom compared to methoxy or bromo substituents in analogs .
- Acid-Base Properties: The phenolic hydroxyl (pKa ~10) and tetrazole (pKa ~4.5–6) allow for dual protonation states, unlike Schiff bases, which lack acidic protons .
Spectroscopic and Physicochemical Comparisons
NMR Data :
- Target Compound: The ¹H-NMR spectrum would show signals for the phenolic hydroxyl (~5–6 ppm), aromatic protons (6.5–8 ppm), and methyl groups (~2–3 ppm). The tetrazole’s methyl linker may resonate at ~4–5 ppm .
- Schiff Base Analogs (Compounds 8–13) : Imine protons (H-C=N) appear at 8–9 ppm, while methoxy groups resonate at ~3.7–3.9 ppm .
Mass Spectrometry :
- The target compound’s EI-MS would exhibit a molecular ion peak at m/z 340, with fragmentation patterns reflecting cleavage of the tetrazole-phenol linkage .
- Schiff bases (e.g., Compound 12) show distinct fragmentation due to bromine isotopes (e.g., m/z 336/338 with a 1:1 ratio) .
Solubility and Stability :
- The tetrazole’s polarity enhances water solubility compared to purely aromatic Schiff bases. However, steric bulk from dimethyl groups may reduce solubility in non-polar solvents .
- Tetrazoles are generally stable under physiological conditions, whereas Schiff bases are prone to hydrolysis in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
